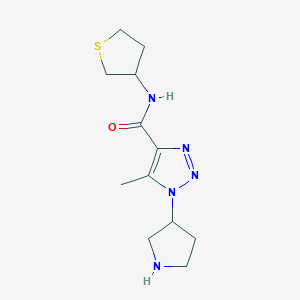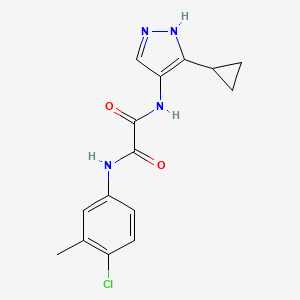
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, also known as CCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CCPA is a highly selective adenosine A1 receptor agonist, which means it can activate specific receptors in the body's cells.
Mecanismo De Acción
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide acts as a highly selective adenosine A1 receptor agonist, which means it can activate specific receptors in the body's cells. Adenosine is a naturally occurring nucleoside that plays a critical role in various physiological processes, including the regulation of blood flow, neurotransmission, and inflammation. By activating the adenosine A1 receptor, N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide can modulate these processes, leading to a range of biological effects.
Biochemical and Physiological Effects
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to protect neurons from damage caused by oxidative stress. It has also been shown to reduce inflammation, regulate blood flow, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This selectivity allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide is its relatively short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers are interested in studying the long-term effects of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide and its potential use in combination with other drugs. Finally, there is a growing interest in developing new synthetic compounds based on N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide that can target specific adenosine receptors and have even greater selectivity and efficacy.
Conclusion
In conclusion, N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, or N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide is a highly selective adenosine A1 receptor agonist that has been shown to have neuroprotective effects and potential use in the treatment of various diseases. While there are some limitations to using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide in lab experiments, there are several future directions for research on this compound that could lead to new insights and treatments for a range of conditions.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide involves several steps, including the preparation of 4-chloro-3-methylphenyl isocyanate, which is then reacted with 5-cyclopropyl-1H-pyrazole-4-carboxylic acid to form the intermediate. This intermediate is then treated with oxalyl chloride and then reacted with 2-aminoethanol to produce N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide. The synthesis of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of neuroscience, where N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been shown to have neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-8-6-10(4-5-11(8)16)18-14(21)15(22)19-12-7-17-20-13(12)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQNZGUWNXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=C(NN=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)

![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
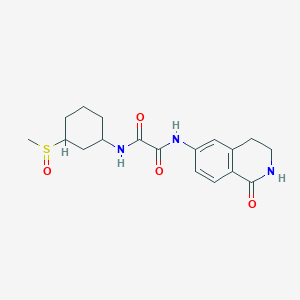
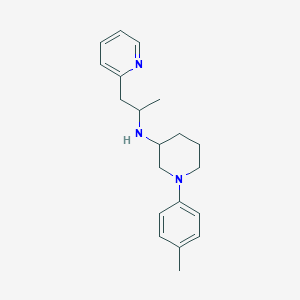
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
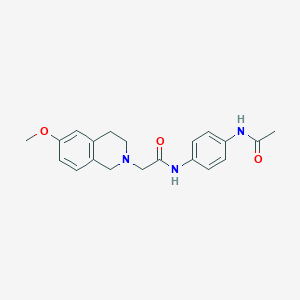
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
